molecular formula C23H37NO5S B032049 Leukotrien E4 CAS No. 75715-89-8

Leukotrien E4

Katalognummer B032049
CAS-Nummer: 75715-89-8
Molekulargewicht: 439.6 g/mol
InChI-Schlüssel: OTZRAYGBFWZKMX-FRFVZSDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leukotrienes are metabolites of arachidonic acid derived from the action of 5-lipoxygenase. LTE4, in particular, is formed through the enzymatic conversion of leukotriene A4 (LTA4) to leukotriene C4 (LTC4) and then to leukotriene D4 (LTD4), before finally being converted to LTE4. This pathway highlights the dynamic nature of leukotriene metabolism and the specific role of LTE4 as a critical mediator in inflammatory and allergic responses (Murphy & Gijon, 2007).

Synthesis Analysis

LTE4 synthesis involves a multi-step enzymatic process starting from arachidonic acid. The initial step, catalyzed by 5-lipoxygenase, converts arachidonic acid to LTA4, a highly unstable epoxide. LTA4 is then converted into LTC4 by LTC4 synthase through the addition of glutathione. Subsequent enzymatic actions convert LTC4 to LTD4 and finally to LTE4, illustrating a complex biosynthesis pathway integral to leukotriene activity (Samuelsson et al., 1987).

Molecular Structure Analysis

The molecular structure of LTE4 is characterized by the presence of a cysteinyl-glycine peptide linked to the hydrophobic tail of the leukotriene molecule. This structure is crucial for its biological activity, as modifications in the peptide chain can significantly affect its function and metabolism. The conversion of LTD4 to LTE4, where the glycine residue is cleaved, represents a critical step in determining the biological activity and metabolic fate of LTE4 (Bernström & Hammarström, 1986).

Chemical Reactions and Properties

LTE4's chemical properties are influenced by its reactive cysteinyl moiety, which is susceptible to various enzymatic reactions. The metabolism of LTE4 involves its conversion to less active metabolites through the action of specific enzymes, such as gamma-glutamyl transpeptidase and dipeptidases, which modify its peptide chain (Anderson et al., 1982). These metabolic transformations are essential for the termination of LTE4's biological activities.

Physical Properties Analysis

The physical properties of LTE4, such as solubility and stability, are pivotal for its biological function and interaction with biological membranes. LTE4's hydrophobic tail and polar peptide head contribute to its amphipathic nature, affecting its solubility in aqueous and lipid environments. This amphipathic nature is crucial for its ability to interact with cell membranes and receptors, mediating its biological effects (Welton et al., 1981).

Chemical Properties Analysis

The reactivity and interaction of LTE4 with cellular receptors are defined by its chemical structure. Its ability to bind to specific leukotriene receptors on target cells triggers a cascade of intracellular signaling pathways leading to various physiological responses, including inflammation, bronchoconstriction, and increased vascular permeability. Understanding the chemical properties of LTE4 is essential for elucidating its role in pathological conditions and the development of targeted therapies (Brain & Williams, 1990).

Wissenschaftliche Forschungsanwendungen

Biomarker für die Aktivität von entzündlichen Darmerkrankungen (CED)

LTE4 wurde als potenzieller nicht-invasiver Biomarker zur Beurteilung der Aktivität von CED identifiziert, zu denen Morbus Crohn (MC) und Colitis ulcerosa (CU) gehören. Studien haben gezeigt, dass die Ausscheidung von LTE4 im Urin bei Patienten mit aktiver CED signifikant erhöht ist im Vergleich zu Patienten in Remission oder gesunden Kontrollpersonen . Dies deutet darauf hin, dass LTE4 zur Überwachung der Krankheitsaktivität und des Ansprechens auf die Therapie verwendet werden könnte.

Therapeutisches Ziel für entzündliche Erkrankungen

LTE4 und seine Rezeptoren gelten als vielversprechende therapeutische Ziele für eine Vielzahl von entzündlichen Erkrankungen. Der LTE4-Rezeptor GPR99 ist an mehreren chronisch-entzündlichen Erkrankungen beteiligt, wie z. B. Asthma, atopischer Dermatitis, Psoriasis, Atherosklerose, Arthritis, Fettleibigkeit, Krebs und altersbedingter Makuladegeneration . Antagonisten für LTE4-Rezeptoren und Inhibitoren der LTE4-Biosynthese werden auf ihre potenziellen klinischen Anwendungen hin untersucht.

Asthma und Atemwegsentzündung

LTE4 induziert potente Reaktionen in den menschlichen Atemwegen, einschließlich Bronchokonstriktion, Hyperreaktivität der Atemwege und Einstrom von Entzündungszellen. Dies weist auf das Vorhandensein eines neuartigen Rezeptors hin, der bevorzugt auf LTE4 reagiert, was es zu einem voll funktionsfähigen Agonisten für menschliche Cysteinyl-Leukotrien-Rezeptoren macht . Das Verständnis dieses Weges kann zu neuen Behandlungen für Asthma und andere entzündliche Erkrankungen der Atemwege führen.

Mastzellen-Aktivierungssyndrome

Die Quantifizierung von Urinmetaboliten von LTE4 kann wichtige Hinweise für die Diagnose und Behandlung sowohl von klonalen als auch von nicht-klonalen Mastzellen-Aktivierungssyndromen liefern . Diese Anwendung ist besonders wichtig für Erkrankungen, bei denen Mastzellen eine zentrale Rolle in der Pathogenese spielen.

Entzündung und Immunreaktivität

LTE4 wird bekanntermaßen von verschiedenen weißen Blutkörperchen produziert und spielt eine Rolle bei Entzündungen und Immunreaktivität. Es wirkt als interzellulärer Botenstoff und Mediator der Entzündung und beeinflusst Prozesse wie Chemotaxis, Gefäßpermeabilität und die Expression von Adhäsionsmolekülen .

Interaktionen zwischen Thrombozyten und Neutrophilen

Neuere Erkenntnisse deuten darauf hin, dass LTE4 auch von an Neutrophilen haftenden Thrombozyten produziert wird. Dies hebt einen neuartigen Aspekt der Rolle von LTE4 bei Entzündungen hervor, insbesondere im Kontext von Thrombozyten-Neutrophilen-Interaktionen, die bei verschiedenen entzündlichen und thrombotischen Erkrankungen von entscheidender Bedeutung sind .

Wirkmechanismus

Target of Action

Leukotriene E4 (LTE4) is a cysteinyl leukotriene involved in inflammation . It primarily targets the G-protein-coupled receptor 99 (GPR99) . This receptor is expressed in various immune cells, including neutrophils, mast cells, macrophages, and dendritic cells . These cells play a crucial role in the body’s immune response and inflammation .

Mode of Action

LTE4 interacts with its target, GPR99, to trigger a series of intracellular signaling events . This interaction stimulates the release of inflammatory mediators, leading to various physiological changes such as increased vascular permeability and contraction of bronchial smooth muscle .

Biochemical Pathways

LTE4 is part of the leukotriene family, which are inflammatory mediators produced by the oxidation of arachidonic acid (AA) by the enzyme arachidonate 5-lipoxygenase . LTE4 is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4, which is the final and most stable cysteinyl leukotriene . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Pharmacokinetics

LTE4 is relatively stable compared to other leukotrienes and accumulates in breath condensation, in plasma, and in urine . Therefore, measurements of LTE4, especially in the urine, are commonly monitored in clinical research studies .

Result of Action

The interaction of LTE4 with its receptor GPR99 leads to a series of physiological changes, including increased vascular permeability and contraction of bronchial smooth muscle . These changes contribute to the symptoms of inflammation and are particularly relevant in conditions such as asthma and allergic rhinitis .

Action Environment

The action of LTE4 can be influenced by various environmental factors. For instance, in the context of mast cell activation syndrome, the presence of elevated levels of LTE4 in urine can inform the practitioner about specific metabolic pathways involved and target the treatment in a specific, personalized fashion . Furthermore, the production and excretion of LTE4 can be increased during severe asthma attacks and are especially high in people with aspirin-exacerbated respiratory disease .

Safety and Hazards

LTE4 is harmful if swallowed and can cause serious eye irritation. It may also be irritating to the mucous membranes and upper respiratory tract, and may be harmful by inhalation or skin absorption .

Zukünftige Richtungen

There are noted differences in the incidence of leukotriene-mediated diseases in males and females, but sex as a factor in the response to leukotriene inhibitors has not been fully explored . The results of a study indicate that sex needs to be taken into consideration in the future evaluation of leukotriene inhibitors to treat disease .

Biochemische Analyse

Biochemical Properties

Leukotriene E4 is a product of the 5-lipoxygenase pathway of arachidonic acid metabolism . It is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4, which is the final and most stable cysteinyl leukotriene . Leukotriene E4 interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme 5-lipoxygenase, which is crucial for its synthesis .

Cellular Effects

Leukotriene E4 has significant effects on various types of cells and cellular processes. It is known to enhance endothelial cell permeability and myocardial contractility . It also plays a key role in bronchoconstriction and can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Leukotriene E4 exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the 5-lipoxygenase enzyme, which is crucial for its synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leukotriene E4 can change over time. It is relatively stable and accumulates in breath condensation, in plasma, and in urine, making it the dominant cysteinyl leukotriene detected in biological fluids . This stability allows for noninvasive specimen collection and avoids artifactual formation of LT during phlebotomy .

Dosage Effects in Animal Models

The effects of Leukotriene E4 can vary with different dosages in animal models. For instance, in animal models of cerebral ischemia, 5-LO inhibitors such as caffeic acid have been shown to prevent the brain against ischemic damage .

Metabolic Pathways

Leukotriene E4 is involved in the 5-lipoxygenase pathway of arachidonic acid metabolism . This pathway involves various enzymes and cofactors, including the enzyme 5-lipoxygenase .

Transport and Distribution

Leukotriene E4 is transported and distributed within cells and tissues. It is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4 . The transport and distribution of Leukotriene E4 are crucial for its role in inflammation .

Subcellular Localization

It is known that Leukotriene E4 is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils .

Eigenschaften

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZRAYGBFWZKMX-FRFVZSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897510
Record name Leukotriene E4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leukotriene E4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

75715-89-8
Record name Leukotriene E4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75715-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene E4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leukotriene E4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUKOTRIENE E4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Leukotriene E4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
leukotriene E4
Reactant of Route 2
leukotriene E4
Reactant of Route 3
leukotriene E4
Reactant of Route 4
leukotriene E4
Reactant of Route 5
leukotriene E4
Reactant of Route 6
Reactant of Route 6
leukotriene E4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.